molecular formula C22H19FINO4S B302361 5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Numéro de catalogue B302361
Poids moléculaire: 539.4 g/mol
Clé InChI: GMLCYKXALNLKSZ-UNOMPAQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as AETD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Mécanisme D'action

The mechanism of action of AETD is not fully understood. However, it has been proposed that AETD exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the PI3K/Akt/mTOR signaling pathway. AETD's anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. AETD's anti-diabetic effects are thought to be due to its ability to activate AMP-activated protein kinase (AMPK), which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
AETD has been found to possess various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. AETD has also been found to reduce the production of pro-inflammatory cytokines and inhibit the expression of iNOS and COX-2. Additionally, AETD has been found to improve insulin sensitivity and reduce blood glucose levels.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using AETD in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. AETD's anti-inflammatory and anti-diabetic properties also make it a promising therapeutic agent for the treatment of various inflammatory and metabolic disorders. However, one of the limitations of using AETD in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on AETD. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory and anti-diabetic properties and its potential use in the treatment of various inflammatory and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of AETD and its potential side effects.

Méthodes De Synthèse

The synthesis of AETD involves the reaction of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 5-iodo-2-methoxybenzaldehyde in the presence of potassium carbonate as a base and allyl bromide as a catalyst. The reaction is carried out in acetonitrile at room temperature for 24 hours, followed by purification using column chromatography. The yield of AETD obtained through this method is around 70%.

Applications De Recherche Scientifique

AETD has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties by inducing apoptosis and inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. AETD has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, AETD has been found to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Propriétés

Nom du produit

5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Formule moléculaire

C22H19FINO4S

Poids moléculaire

539.4 g/mol

Nom IUPAC

(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H19FINO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12-

Clé InChI

GMLCYKXALNLKSZ-UNOMPAQXSA-N

SMILES isomérique

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

SMILES canonique

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.